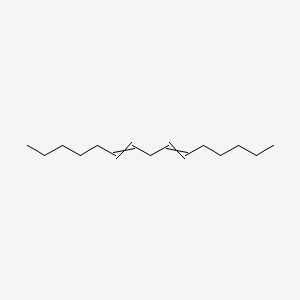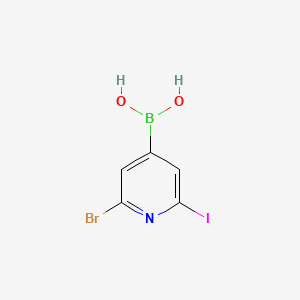![molecular formula C16H15NOS B14068337 2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B14068337.png)
2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a heterocyclic compound that features a thiazepine ring fused with a benzene ring The presence of the m-tolyl group (a methyl group attached to the meta position of a phenyl ring) adds to its structural complexity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of m-toluidine with 2-chlorobenzoyl chloride to form an intermediate, which then undergoes cyclization with sulfur and a base to yield the desired thiazepine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazepine ring or the m-tolyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The thiazepine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various effects, including inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
2-(p-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: Similar structure but with the tolyl group in the para position.
2-(o-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: Similar structure but with the tolyl group in the ortho position.
2-Phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: Lacks the methyl group on the phenyl ring.
Uniqueness
The unique positioning of the m-tolyl group in 2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules, potentially offering distinct advantages in specific applications.
特性
分子式 |
C16H15NOS |
|---|---|
分子量 |
269.4 g/mol |
IUPAC名 |
2-(3-methylphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C16H15NOS/c1-11-5-4-6-12(9-11)15-10-16(18)17-13-7-2-3-8-14(13)19-15/h2-9,15H,10H2,1H3,(H,17,18) |
InChIキー |
NFXSMMWKJOYYDV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2CC(=O)NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B14068270.png)

![3,5,7-Trimethylbenzo[b]thiophene](/img/structure/B14068281.png)


![1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-](/img/structure/B14068289.png)

![Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-](/img/structure/B14068306.png)






